molecular formula C12H17NO3 B1251291 N,N,N-trimethyltyrosine

N,N,N-trimethyltyrosine

Cat. No.: B1251291
M. Wt: 223.27 g/mol
InChI Key: KDVBLCRQNNLSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N-Trimethyltyrosine is a chemically modified derivative of the amino acid L-tyrosine, where the nitrogen atom of the α-amino group is fully substituted with three methyl groups. This modification significantly alters its physicochemical properties, such as increased lipophilicity and altered metabolic stability, compared to the parent compound. Structurally, it retains the 4-hydroxyphenyl group of tyrosine but replaces the primary amino group (-NH₂) with a trimethylammonium moiety (-N⁺(CH₃)₃).

This compound has been identified in marine sponges, such as Narrabeena nigra, as part of brominated alkaloid derivatives with reported biological activities, including cytotoxicity and effects on neuroinflammation pathways . Its synthesis typically involves alkylation of tyrosine under controlled conditions to achieve selective methylation.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-(trimethylazaniumyl)propanoate

InChI

InChI=1S/C12H17NO3/c1-13(2,3)11(12(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3,(H-,14,15,16)

InChI Key

KDVBLCRQNNLSIV-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C(CC1=CC=C(C=C1)O)C(=O)[O-]

Synonyms

maokonine
tyrosine betaine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N,N,N-trimethyltyrosine and related tyrosine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Use References
This compound N(CH₃)₃, 4-hydroxyphenyl C₁₂H₁₇NO₃ 223.27 Cytotoxic, neuroinflammation modulation (marine sponges)
N-Methyl-L-tyrosine (Methyldopa) NCH₃, 3,4-dihydroxyphenyl C₁₀H₁₃NO₄ 211.22 Antihypertensive agent (α₂-adrenergic agonist)
3-Methyl-L-tyrosine 3-methyl, 4-hydroxyphenyl C₁₀H₁₃NO₃ 195.22 Research use; limited toxicological data
N-Acetyl-L-tyrosine Acetyl on N, 4-hydroxyphenyl C₁₁H₁₃NO₄ 223.23 Improved solubility; dietary supplements
3-Bromo-4-methoxy-N,N,N-trimethyltyrosine Br, OCH₃, N(CH₃)₃ C₁₃H₁₇BrNO₃ 315.19 Cytotoxic, isolated from marine sponges

Key Differences and Implications

Methyldopa’s single methyl group allows it to act as a false neurotransmitter, reducing sympathetic nervous system activity .

Functional Group Modifications :

  • Brominated Derivatives : The addition of bromine (e.g., 3-bromo-4-methoxy-N,N,N-trimethyltyrosine) introduces steric bulk and electrophilic character, enhancing interactions with cellular targets such as enzymes involved in inflammation .
  • Acetylation : N-Acetyl-L-tyrosine’s acetyl group improves solubility and stability, making it suitable for oral supplementation and pharmaceutical formulations .

Biological Activities: this compound and its brominated analogues exhibit cytotoxicity, likely due to their ability to disrupt membrane integrity or interfere with intracellular signaling . Methyldopa’s antihypertensive effects stem from its decarboxylation to α-methylnorepinephrine, which centrally inhibits vasoconstriction .

Pharmacological Potential

  • Therapeutic Agents : Methyldopa remains a first-line treatment for hypertension during pregnancy due to its safety profile, highlighting the importance of targeted methylation in drug design .

Analytical Challenges

  • Detection of methylated tyrosine derivatives requires advanced techniques such as liquid chromatography-mass spectrometry (LC-MS), as described in studies on nitrotyrosine analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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